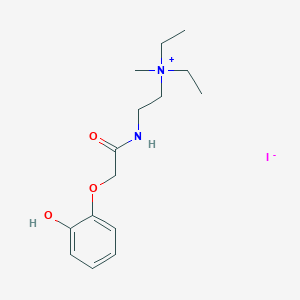

N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

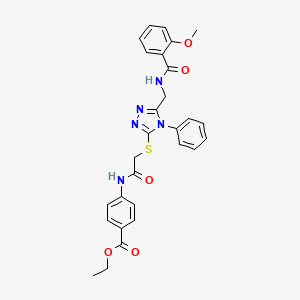

Synthesis Analysis

The synthesis of similar compounds involves complex reactions where precursors are prepared and reacted under controlled conditions. For instance, compounds like N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide and its derivatives have been synthesized through specific reactions, showcasing the intricate steps involved in obtaining such compounds. The methodologies typically include the use of various reagents and catalysts to facilitate the desired reactions, as seen in the synthesis of quaternary ammonium iodide based ligands or through acetamidomethylation processes (Latif et al., 1999; Sharma et al., 2015; Sekiya et al., 1961)123.

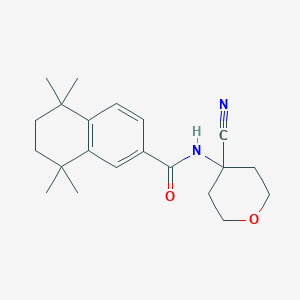

Molecular Structure Analysis

The molecular structure of compounds related to N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide reveals intricate details about their configuration. X-ray diffraction studies provide insights into the arrangement of atoms within the molecule, showing how intramolecular hydrogen bonding plays a crucial role in stabilizing the structure. Such analyses are crucial for understanding the compound's physical and chemical behavior (Latif et al., 1999; Barczyński et al., 2013)14.

Chemical Reactions and Properties

The reactivity of this compound and its analogs with other chemicals is a key area of study. These reactions are significant for applications in synthesis and material science. For example, the reaction of amide homologs and the behavior of acetamido groups under specific conditions highlight the compound's reactivity and potential for forming new compounds (Sekiya et al., 1961; Kraska et al., 1976)35.

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, solubility, melting point, and optical properties, are determined through various analytical techniques. Spectroscopy and X-ray diffraction are commonly used methods for this purpose, providing valuable data that contribute to the understanding of these compounds' characteristics (Barczyński et al., 2013; Szafran et al., 2013)46.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are fundamental aspects of research. Studies on similar compounds have shown how modifications in molecular structure can impact these properties, influencing their behavior in chemical reactions (Sharma et al., 2015; Sekiya et al., 1961)23.

Aplicaciones Científicas De Investigación

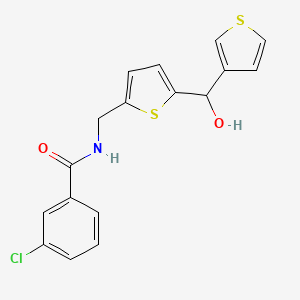

Derivatization and Chromatographic Analysis

Research has shown the utility of derivatization techniques for enhancing the detection of specific compounds. For instance, gas-chromatographic procedures have been developed for compounds like acetaminophen, where derivatives are prepared through sequential alkylation, enhancing sensitivity and specificity in pharmacokinetic studies (Dechtiaruk, Johnson, & Solomon, 1976). Such methodologies could be applicable to the study of N,N-diethyl-2-(2-(2-hydroxyphenoxy)acetamido)-N-methylethanaminium iodide for analytical purposes.

Organic Synthesis and Chemical Reactions

The compound's structure suggests potential as a precursor in organic synthesis, similar to how aryl iodides react with activated methine compounds to form useful intermediates for further chemical synthesis (Pivsa‐Art, Fukui, Miura, & Nomura, 1996). This could be explored for synthesizing complex molecules with pharmaceutical relevance.

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to specific acetamides, facilitated by catalysts like Novozym 435, demonstrates the selective modification of molecular structures for synthesizing intermediates used in drug development (Magadum & Yadav, 2018). This technique could potentially be applied to modify this compound for specific scientific applications.

DNA Binding and Gene Delivery

Research on cationic polythiophenes, which share structural similarities with the compound , has revealed their potential as responsive DNA-binding polymers, suggesting applications in gene delivery and theranostics (Carreon, Santos, Matson, & So, 2014). Such polymers' ability to form polyplexes and bind DNA highlights the broader applicability of cationic molecules in biotechnology and medicine.

Metabolic Pathway Studies

The metabolic pathways of various compounds, including chloroacetamide herbicides and their metabolites, have been extensively studied in human and rat liver microsomes (Coleman, Linderman, Hodgson, & Rose, 2000). This research underscores the importance of understanding the metabolic fate of chemical compounds, including this compound, for assessing their safety and efficacy in potential therapeutic applications.

Propiedades

IUPAC Name |

diethyl-[2-[[2-(2-hydroxyphenoxy)acetyl]amino]ethyl]-methylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.HI/c1-4-17(3,5-2)11-10-16-15(19)12-20-14-9-7-6-8-13(14)18;/h6-9H,4-5,10-12H2,1-3H3,(H-,16,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFSDYOZDRYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCNC(=O)COC1=CC=CC=C1O.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)